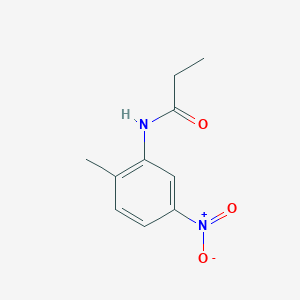

N-(2-methyl-5-nitrophenyl)propanamide

Description

Contextualization within the Landscape of Substituted Propanamides and Nitroaromatic Amides

N-(2-methyl-5-nitrophenyl)propanamide is structurally defined by two key functional groups: a substituted propanamide and a nitroaromatic ring. Substituted amides are a cornerstone of organic chemistry and are integral to numerous applications, from the synthesis of polymers to the development of pharmaceuticals. sigmaaldrich.comresearchgate.net The amide bond (R-CO-NR'R'') is known for its planarity and stability, which stems from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. nist.govchemeo.com This resonance imparts partial double-bond character to the C-N bond, restricting rotation and influencing the molecule's three-dimensional conformation. chemeo.com Amides are generally synthesized through the reaction of a carboxylic acid derivative (like an acyl chloride or anhydride) with an amine. nist.gov In medicinal chemistry, the propanamide scaffold is found in a variety of biologically active agents, including anti-inflammatory and antimicrobial compounds. smolecule.comnih.gov

The second defining feature is the nitroaromatic moiety. Nitroaromatic compounds, characterized by one or more nitro groups (-NO₂) attached to an aromatic ring, are a significant class of industrial chemicals. guidechem.com The nitro group is strongly electron-withdrawing, which profoundly influences the reactivity of the aromatic ring. guidechem.com It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. guidechem.com This property is synthetically useful, but also contributes to the biological and toxicological profiles of many nitroaromatic compounds. guidechem.com The presence of the nitro group is often associated with biological activities, and it is a key component in various antibacterial and antiprotozoal drugs. The combination of the propanamide linker and the nitro-substituted phenyl ring in this compound thus creates a molecule with a rich chemical profile, situated at the intersection of two functionally important compound classes.

Academic Significance and Research Scope for this compound

The academic significance of this compound lies primarily in its role as a chemical intermediate and a scaffold for the synthesis of more complex molecules. Its bifunctional nature—possessing a reactive nitro group and a stable amide linkage—offers multiple pathways for chemical modification.

The synthesis of this compound itself typically involves the amidation of 2-methyl-5-nitroaniline (B49896) with a propanoyl derivative, such as propanoyl chloride. The precursor, 2-methyl-5-nitroaniline, can be prepared via the nitration of 2-methylaniline (o-toluidine) or through processes involving 2-amino-4-nitrotoluene.

Structurally, the molecule is characterized by a twisted conformation between the plane of the phenyl ring and the amide group, a common feature in N-aryl amides. The key chemical properties of this compound, based on computed data for its isomer 2-(2-methyl-5-nitrophenyl)propanamide, are summarized in the table below.

Chemical Properties of this compound Isomer

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₃ | |

| Molecular Weight | 208.21 g/mol | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 88.9 Ų | |

| Water Solubility | < 0.1 mg/mL at 25°C |

Note: Data is primarily based on computed values for the related isomer 2-(2-methyl-5-nitrophenyl)propanamide due to limited experimental data on the specified compound.

Research interest in this compound is driven by the potential transformations of its functional groups. The nitro group can be readily reduced to an amine, yielding N-(5-amino-2-methylphenyl)propanamide. This resulting amino group provides a new site for a wide range of reactions, including diazotization, further amidation, or the construction of heterocyclic rings, making the parent compound a valuable precursor for creating libraries of new chemical entities.

Furthermore, compounds with similar structures are investigated for their biological activity. The nitroaniline portion of the molecule is a feature in some pharmacologically active agents, and research explores how modifications to the amide side chain can influence these activities. Therefore, the research scope for this compound encompasses synthetic methodology, the development of novel derivatives, and preliminary investigations into the biological potential of the compounds synthesized from it, particularly in the fields of medicinal and materials chemistry.

Structure

3D Structure

Properties

CAS No. |

77252-57-4 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

N-(2-methyl-5-nitrophenyl)propanamide |

InChI |

InChI=1S/C10H12N2O3/c1-3-10(13)11-9-6-8(12(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,13) |

InChI Key |

ZZYUACZQNLQTQG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Characterization of N 2 Methyl 5 Nitrophenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful tool for defining the carbon framework and the chemical environment of protons within the molecule. Through a detailed analysis of 1D (¹H, ¹³C) and 2D NMR data, an unambiguous assignment of the molecular structure can be achieved.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum provides information on the distinct types of protons present in the molecule. The expected signals for N-(2-methyl-5-nitrophenyl)propanamide are detailed below. The aromatic region is particularly informative, displaying signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The electron-withdrawing nitro group and the electron-donating methyl and amide groups significantly influence the chemical shifts of the aromatic protons. The propanamide side chain exhibits characteristic signals for an ethyl group adjacent to a carbonyl, along with a signal for the amide proton.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| NH (Amide) | 9.5 - 10.5 | Broad Singlet | - | 1H |

| H-6 | ~8.4 | Doublet | J ≈ 2.5 Hz | 1H |

| H-4 | ~8.0 | Doublet of Doublets | J ≈ 8.5, 2.5 Hz | 1H |

| H-3 | ~7.4 | Doublet | J ≈ 8.5 Hz | 1H |

| -CH₂- (Propanamide) | ~2.4 | Quartet | J ≈ 7.5 Hz | 2H |

| Ar-CH₃ (Methyl) | ~2.3 | Singlet | - | 3H |

| -CH₃ (Propanamide) | ~1.2 | Triplet | J ≈ 7.5 Hz | 3H |

¹³C NMR Spectral Analysis for Carbon Framework

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~172 |

| C-5 (C-NO₂) | ~147 |

| C-1 (C-NH) | ~142 |

| C-2 (C-CH₃) | ~135 |

| C-3 | ~131 |

| C-6 | ~124 |

| C-4 | ~120 |

| -CH₂- (Propanamide) | ~31 |

| Ar-CH₃ (Methyl) | ~18 |

| -CH₃ (Propanamide) | ~10 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR spectra provide foundational data, 2D NMR experiments are essential for confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key expected correlations include the coupling between the -CH₂- and -CH₃ protons of the propanamide's ethyl group, confirming their adjacency. In the aromatic region, a cross-peak between the H-3 and H-4 protons would be observed due to their ortho-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the predicted proton signals to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., the Ar-CH₃ proton signal at ~2.3 ppm to the carbon signal at ~18 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular framework. Expected key correlations would include:

The amide proton (NH) showing a correlation to the carbonyl carbon (C=O) and the aromatic carbons C-1 and C-2.

The methyl protons (Ar-CH₃) showing correlations to the aromatic carbons C-1, C-2, and C-3.

The aromatic proton H-6 showing correlations to C-2, C-4, and C-5, confirming its position relative to the methyl and nitro groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of the functional groups within this compound, offering a characteristic fingerprint of the molecule.

Assignment of Amide, Nitro, and Aromatic Ring Vibrational Modes

The IR and Raman spectra are expected to display characteristic absorption bands corresponding to the molecule's key functional groups. The amide group gives rise to particularly strong and distinct bands. The nitro group and the substituted aromatic ring also have signature vibrations.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide (R-NH-CO) | 3300 - 3250 | Medium |

| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2980 - 2850 | Medium |

| Amide I (C=O Stretch) | Amide (R-NH-CO) | 1680 - 1650 | Strong |

| Amide II (N-H Bend/C-N Stretch) | Amide (R-NH-CO) | 1560 - 1530 | Strong |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1530 - 1500 | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600, 1475 | Variable |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1355 - 1335 | Strong |

Analysis of Hydrogen Bonding Interactions

The physical properties and spectral characteristics of amides are significantly influenced by hydrogen bonding. In the solid state, this compound is expected to form strong intermolecular hydrogen bonds. This interaction occurs between the hydrogen atom of the N-H group (the hydrogen bond donor) and the oxygen atom of the carbonyl group (C=O) of an adjacent molecule.

This hydrogen bonding has a direct and observable effect on the vibrational spectrum. The N-H stretching frequency, typically found around 3400 cm⁻¹ in a free N-H group, is expected to shift to a lower wavenumber (around 3300-3250 cm⁻¹) and appear as a broadened band. Similarly, the Amide I band (C=O stretch) is also affected, shifting to a lower frequency (1680-1650 cm⁻¹) compared to a non-hydrogen-bonded carbonyl group (which would appear above 1700 cm⁻¹). The presence of these broadened and shifted bands in the IR spectrum serves as strong evidence for intermolecular hydrogen bonding.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is confirmed as C₁₀H₁₂N₂O₃. Computational analysis predicts a monoisotopic mass that can be verified by HRMS to distinguish it from other compounds with the same nominal mass.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₃ | smolecule.com |

| Molecular Weight (g/mol) | 208.21 | smolecule.com |

| Computed Exact Mass (Da) | 208.08479225 | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

The molecular structure contains several bonds susceptible to cleavage under collision-induced dissociation (CID). Key fragmentation pathways for the protonated molecule (m/z 209.09) would likely include:

Amide Bond Cleavage: The most common fragmentation for amides involves the cleavage of the C-N bond, which can lead to the formation of a propanoyl cation or a protonated 2-methyl-5-nitroaniline (B49896) fragment. chemguide.co.ukucalgary.ca

Loss of Neutral Fragments: Elimination of small neutral molecules such as water (H₂O), carbon monoxide (CO), or ethene (C₂H₄) from the propanamide side chain is a common process. docbrown.info

Nitro Group Fragmentation: The nitro group can lose an NO radical (30 Da), a characteristic fragmentation for some nitroaromatic compounds.

A plausible fragmentation scheme is outlined in the table below.

| Proposed Fragment (m/z) | Lost Neutral Fragment | Fragment Structure/Description |

|---|---|---|

| 153.06 | C₃H₄O (Propynal) | [M+H - C₃H₄O]⁺, corresponding to the protonated 2-methyl-5-nitroaniline. |

| 136.06 | C₃H₅NO (Propanamide) | [M+H - C₃H₅NO]⁺, corresponding to the 2-methyl-5-nitrophenyl cation. |

| 57.03 | C₇H₇N₂O₂ (2-methyl-5-nitroaniline radical) | [C₃H₅O]⁺, the propanoyl cation. docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light promotes electrons from a ground electronic state to a higher-energy excited state. The key chromophores in this compound are the nitrophenyl ring and the amide functional group. ucalgary.canih.gov

The UV-Vis spectrum is expected to be dominated by electronic transitions associated with these groups:

π → π* Transitions: These are high-intensity absorptions typically occurring at shorter wavelengths (UVC region). They arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the conjugated system involving the nitro group and the amide. For nitrobenzene (B124822), a strong absorption band is observed between 250–280 nm, which is attributed to a π → π* transition involving the nitro and benzene groups. nih.govrsc.orgacs.org A similar strong band is expected for the title compound.

n → π* Transitions: These are lower-intensity absorptions that occur at longer wavelengths (UVB or UVA region). ucalgary.ca They involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro and carbonyl groups) to π* antibonding orbitals. Simple amides show a weak n → π* absorption around 215 nm. ucalgary.ca Nitrobenzene exhibits a very weak n → π* transition around 340-355 nm. nih.govacs.org For this compound, these transitions may overlap or be shifted due to the combined electronic effects of the substituents. The solvent environment can also induce shifts in these absorption bands. acs.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While a specific single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, its solid-state structure can be reliably inferred from extensive studies on analogous N-aryl amides and nitrobenzene derivatives. iucr.orgresearchwithnj.comresearchgate.netmdpi.com This technique provides precise coordinates of atoms in a crystal, defining the molecule's conformation, bond lengths, and angles, as well as the arrangement of molecules in the crystal lattice (supramolecular architecture).

Determination of Molecular Conformation and Bond Parameters

Based on related structures, the molecule is expected to adopt a conformation where the amide group is relatively planar. iucr.orgmdpi.com However, there will likely be a significant dihedral angle (twist) between the plane of the phenyl ring and the plane of the amide group due to steric hindrance from the ortho-methyl group. iucr.org Similarly, the nitro group may be slightly twisted out of the plane of the benzene ring. mdpi.com

The bond lengths and angles within the phenyl ring, amide linkage, and nitro group are expected to conform to standard values, though they may be slightly perturbed by the electronic push-pull between the electron-donating amide nitrogen and the electron-withdrawing nitro group, transmitted through the aromatic system.

Analysis of Intermolecular Interactions (e.g., π-π Stacking, C-H···O Interactions, Hirshfeld Surface Analysis)

The packing of molecules in the crystal is governed by a network of intermolecular interactions.

N-H···O Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond between the amide N-H donor and a strong acceptor. In many secondary amides, this acceptor is the carbonyl oxygen (C=O) of a neighboring molecule, often leading to the formation of chains or centrosymmetric dimers. iucr.orgmdpi.com Alternatively, the oxygen atoms of the nitro group can also act as hydrogen-bond acceptors. researchgate.netmdpi.com

C-H···O Interactions: Weaker C-H···O hydrogen bonds are also highly probable, involving the methyl C-H or aromatic C-H groups as donors and the carbonyl or nitro oxygen atoms as acceptors, further stabilizing the three-dimensional crystal packing. nih.gov

Mechanistic Insights and Chemical Reactivity of N 2 Methyl 5 Nitrophenyl Propanamide

Reactivity of the Amide Functional Group in the Context of N-(2-methyl-5-nitrophenyl)propanamide

The amide bond, while generally stable, can participate in several characteristic reactions, including hydrolysis, reduction, and acyl transfer. The electronic environment created by the substituted phenyl ring impacts the rates and mechanisms of these transformations.

Hydrolytic Cleavage Mechanisms (Acidic and Basic Conditions)

Hydrolysis of the amide bond in this compound results in its cleavage to form 2-methyl-5-nitroaniline (B49896) and propanoic acid. This process can be catalyzed by either acid or base, with each condition proceeding through a distinct mechanism. smolecule.com

Base-catalyzed hydrolysis proceeds via a different pathway. It begins with the direct nucleophilic attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻), on the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion, which is then protonated by the solvent (water) to yield the final amine product, 2-methyl-5-nitroaniline, and a carboxylate salt. This mechanism generally requires more forcing conditions, such as elevated temperatures, to drive the reaction to completion. youtube.com

Table 1: Comparison of Acidic and Basic Amide Hydrolysis Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Initial Step | Protonation of the carbonyl oxygen. youtube.com | Nucleophilic attack by hydroxide ion on the carbonyl carbon. youtube.com |

| Nucleophile | Water (a weak nucleophile). youtube.com | Hydroxide ion (a strong nucleophile). |

| Intermediate | Protonated tetrahedral intermediate. | Tetrahedral alkoxide intermediate. |

| Leaving Group | Neutral amine (2-methyl-5-nitroaniline). | Amide anion. |

| Products | Propanoic acid and a 2-methyl-5-nitroanilinium salt. youtube.com | Propanoate salt and 2-methyl-5-nitroaniline. |

| Reversibility | Considered irreversible due to protonation of the amine product. youtube.com | Reversible in principle, but driven forward by deprotonation of the carboxylic acid. |

Reductive Transformations of the Amide Carbonyl

The carbonyl group of the amide in this compound can be reduced to a methylene (B1212753) group (-CH₂-), transforming the amide into the corresponding secondary amine, N-propyl-2-methyl-5-nitroaniline. This transformation requires potent reducing agents due to the inherent stability of the amide functional group. acsgcipr.org

Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, capable of reducing amides to amines. ucalgary.caharvard.edu Less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are typically ineffective for this transformation. ucalgary.ca The mechanism of LAH reduction involves the initial nucleophilic addition of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate coordinates to the aluminum species, and subsequent rearrangement leads to the elimination of an oxygen-aluminum complex, forming a highly reactive iminium ion intermediate. This iminium ion is then rapidly reduced by a second equivalent of hydride to yield the final amine product. ucalgary.ca

A significant challenge in the reduction of this compound is the presence of the nitro group, which is also susceptible to reduction. Therefore, chemoselectivity is crucial. Several modern catalytic systems have been developed that can selectively reduce amides in the presence of nitro groups. For instance, tris(pentafluorophenyl)boron B(C₆F₅)₃ used with a silane (B1218182) reductant can achieve this transformation while tolerating nitro functionalities. organic-chemistry.org Similarly, platinum-catalyzed reductions with agents like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) and zinc-catalyzed systems also exhibit high chemoselectivity, leaving the nitro group intact. organic-chemistry.org

Table 2: Selected Reagents for Amide Carbonyl Reduction

| Reagent/System | Product | Selectivity | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amine | Low | Powerful, non-selective reagent; will also reduce the nitro group. harvard.edu |

| Borane (BH₃•THF) | Amine | Moderate | Tends to reduce carboxylic acids and amides; may also affect the nitro group. harvard.edu |

| B(C₆F₅)₃ / Silane | Amine | High | Effective catalyst for reducing amides while tolerating nitro groups. organic-chemistry.org |

| Platinum catalyst / TMDS | Amine | High | Tolerates a range of functional groups including NO₂, esters, and nitriles. organic-chemistry.org |

Transamidation and Acyl Transfer Reactivity

Transamidation is an acyl transfer reaction where the amino portion of an amide is exchanged with a different amine. For this compound, this would involve the reaction with a primary or secondary amine to yield a new amide and 2-methyl-5-nitroaniline. These reactions typically proceed through a nucleophilic addition-elimination mechanism, where the incoming amine attacks the amide carbonyl to form a tetrahedral intermediate. mdpi.com

The reactivity of amides in acyl transfer reactions is generally lower than that of other carboxylic acid derivatives like esters or acid chlorides. This reduced reactivity is due to the significant resonance stabilization between the nitrogen lone pair and the carbonyl group, which decreases the electrophilicity of the carbonyl carbon. The reaction is often catalyzed by acid or base to enhance reactivity.

Computational and kinetic studies on analogous systems, such as the acyl transfer reactions of dinitrophenyl esters, show that the mechanism involves a rate-determining formation of the tetrahedral intermediate. mdpi.com The structure of this transition state and the reaction rate are influenced by the nature of the nucleophile and the substituents on the acyl group. mdpi.com In the case of this compound, the strong electron-withdrawing effect of the 5-nitro group would increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted N-phenylpropanamide.

Reactivity of the Nitroaromatic Moiety and its Influence on the Amide

The nitroaromatic portion of the molecule is highly reactive and governs the molecule's participation in nucleophilic aromatic substitution and reduction reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of one or more strong electron-withdrawing groups, such as the nitro group (-NO₂) on the phenyl ring of this compound, deactivates the ring for electrophilic attack and activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com

For an SNAr reaction to occur, a good leaving group (typically a halide) must be present on the ring, positioned ortho or para to the electron-withdrawing group. wikipedia.orglibretexts.org While this compound itself does not have such a leaving group, its aromatic core is primed for this reaction. If a derivative, such as N-(4-chloro-2-methyl-5-nitrophenyl)propanamide, were used, the chlorine atom at the 4-position (para to the nitro group) would be highly susceptible to displacement by nucleophiles.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge in this complex is delocalized over the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.

The formation of the stabilized Meisenheimer complex is typically the rate-determining step of the reaction. masterorganicchemistry.com The reactivity order for halogen leaving groups in SNAr reactions is often F > Cl > Br > I, which is opposite to the trend seen in SN2 reactions, because the bond to the leaving group is not broken in the rate-determining step. masterorganicchemistry.com

Reduction Pathways of the Nitro Group

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly the primary amine (-NH₂). The reduction of the nitro group in this compound would yield N-(5-amino-2-methylphenyl)propanamide. This transformation is fundamental in organic synthesis, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho/para-directing amino group.

A wide array of reagents can accomplish this reduction, and the choice of reagent is critical for achieving chemoselectivity in the presence of the reducible amide group. wikipedia.org

Catalytic Hydrogenation: This is a common method using catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere. wikipedia.orgorganic-chemistry.org While effective for nitro reduction, these conditions can sometimes also reduce the amide bond, requiring careful optimization.

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. Tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol (B145695) is particularly valued for its high chemoselectivity, as it readily reduces aromatic nitro groups while leaving amides, esters, and nitriles unaffected. stackexchange.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney Nickel or Pd/C) can selectively reduce nitro groups under milder conditions. researchgate.net

Metal-Free Reductions: Modern methods have been developed to avoid heavy metals. The combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a metal-free route to reduce aromatic nitro groups to amines with high functional group tolerance. organic-chemistry.orgrsc.org

The reduction can also be controlled to yield intermediate products. For example, using specific reagents like zinc dust with ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine, N-hydroxy-2-methyl-5-nitrophenyl)propanamide. wikipedia.org

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Product | Selectivity over Amide | Conditions |

|---|---|---|---|

| H₂, Pd/C | Amine | Moderate-High | Typically room temperature to moderate heat, H₂ pressure. organic-chemistry.org |

| SnCl₂·2H₂O / Ethanol | Amine | High | Refluxing ethanol; excellent for selective reduction. stackexchange.com |

| Fe / HCl | Amine | High | Acidic aqueous conditions. |

| Hydrazine Hydrate / Catalyst | Amine | High | Pressure and/or heat may be applied. researchgate.net |

| Ni/SiO₂ | Amine | High | Efficient and reusable catalyst system. researchgate.net |

| HSiCl₃ / Et₃N | Amine | High | Metal-free reduction, tolerates many functional groups. organic-chemistry.orgrsc.org |

Electronic Effects of Nitro and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents: the methyl group (-CH3) and the nitro group (-NO2). These groups exert both inductive and resonance effects, which either donate or withdraw electron density from the benzene (B151609) ring, thereby affecting its susceptibility to electrophilic attack.

The methyl group at the ortho-position is generally considered an activating group. It donates electron density to the aromatic ring primarily through a positive inductive effect (+I) and hyperconjugation. This electron-donating nature increases the nucleophilicity of the ring, making it more reactive towards electrophiles compared to unsubstituted benzene.

Conversely, the nitro group at the meta-position to the methyl group and para-position to the propanamide group is a strong deactivating group. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a strong negative resonance effect (-M). researchgate.net The resonance effect involves the delocalization of pi-electrons from the ring onto the nitro group, creating a partial positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. arkat-usa.org This significant reduction in electron density makes the ring much less susceptible to electrophilic attack.

| Substituent | Position | Hammett Constant (σ) | Effect on Reactivity |

| Methyl (-CH3) | meta | -0.07 | Weakly Activating |

| para | -0.17 | Activating | |

| Nitro (-NO2) | meta | +0.71 | Strongly Deactivating |

| para | +0.78 | Strongly Deactivating |

This table presents general Hammett constants for methyl and nitro groups to illustrate their electronic effects. The values can vary slightly depending on the specific reaction and conditions.

Investigation of Reaction Kinetics and Thermodynamics

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, general principles of physical organic chemistry allow for a qualitative understanding of its expected reactivity.

The kinetics of reactions involving the aromatic ring, such as electrophilic substitution, are expected to be significantly slower than those for benzene or activated derivatives. This is a direct consequence of the strong deactivating effect of the nitro group, which increases the activation energy for the formation of the arenium ion intermediate. fossee.in

Hydrolysis of the amide bond is a key reaction for N-aryl amides. The rate of hydrolysis, whether acid or base-catalyzed, is influenced by the electronic nature of the substituents on the aromatic ring. For this compound, the electron-withdrawing nitro group is expected to facilitate nucleophilic attack at the carbonyl carbon of the amide. arkat-usa.org In base-catalyzed hydrolysis, the nitro group would help to stabilize the negative charge in the transition state, thus increasing the reaction rate compared to an unsubstituted analogue. Studies on the hydrolysis of related N-aryl amides have shown that electron-withdrawing groups generally accelerate the rate of hydrolysis. researchcommons.orgresearchgate.net

Thermodynamic data for specific reactions of this compound are scarce. However, for related nitrophenyl compounds, thermodynamic properties such as enthalpy of formation have been determined through methods like bomb calorimetry. nih.gov These values are crucial for understanding the energy changes associated with chemical transformations. The thermal stability of nitro-aromatic compounds is also a key consideration; they can undergo exothermic decomposition at elevated temperatures. researchgate.net

| Reaction Type | Expected Kinetic Effect of Substituents | Expected Thermodynamic Considerations |

| Electrophilic Aromatic Substitution | The deactivating nitro group significantly slows the reaction rate. | The stability of the products will depend on the nature of the incoming electrophile and its interaction with the existing substituents. |

| Nucleophilic Amide Hydrolysis | The electron-withdrawing nitro group is expected to accelerate the rate of hydrolysis. | The hydrolysis reaction is generally thermodynamically favorable, leading to the formation of 2-methyl-5-nitroaniline and propanoic acid. |

This table provides a qualitative prediction of the kinetic and thermodynamic aspects based on general chemical principles and data from related compounds.

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

Regioselectivity:

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents on the aromatic ring determine the position of the incoming electrophile. In this compound, we have three substituents to consider: the methyl group, the nitro group, and the propanamido group (-NHCO-CH2CH3).

Methyl group (-CH3): This is an ortho, para-director and an activating group.

Nitro group (-NO2): This is a meta-director and a strong deactivating group. libretexts.org

Propanamido group (-NHCOCH2CH3): This is an ortho, para-director and a moderately activating group due to the lone pair on the nitrogen atom that can be donated to the ring through resonance. However, this activating effect is somewhat tempered by the electron-withdrawing nature of the adjacent carbonyl group.

The directing effects of these groups are as follows:

The propanamido group at position 1 directs incoming electrophiles to positions 2 (ortho) and 4 (para).

The methyl group at position 2 directs to positions 3 (ortho) and 6 (para).

The nitro group at position 5 directs to positions 4 and 6 (meta).

Stereoselectivity:

The compound this compound itself is achiral. However, stereoselectivity can become a factor in reactions that introduce a new chiral center or in reactions of a chiral derivative.

For instance, if the propanamide side chain were modified to be chiral, or if a reaction were to occur at the benzylic position of a modified side chain, diastereoselectivity might be observed. The existing groups on the aromatic ring could sterically hinder the approach of a reagent from one face of the molecule over the other, leading to the preferential formation of one diastereomer.

Furthermore, reactions involving the amide group could proceed through stereoselective pathways. For example, the hydrolysis of the amide bond catalyzed by a chiral catalyst or an enzyme could potentially show enantioselectivity if the reaction creates a chiral product. nih.gov However, without specific experimental data for this compound, any discussion of stereoselectivity remains speculative and based on general principles observed in related systems. stereoelectronics.orgmasterorganicchemistry.com

Advanced Computational and Theoretical Studies of N 2 Methyl 5 Nitrophenyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties from first principles. unipd.itarxiv.org For N-(2-methyl-5-nitrophenyl)propanamide, these methods reveal critical information about its three-dimensional structure, electronic orbital distributions, and charge-related properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arxiv.org This process involves calculating the molecule's total electronic energy for various atomic arrangements and identifying the structure with the minimum energy. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such calculations on organic molecules. nih.govmdpi.com It is often paired with a comprehensive basis set like 6-311++G(d,p), which provides the flexibility needed to accurately describe the electron distribution. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy is related to its electron affinity (electron-accepting ability). For this compound, the HOMO is expected to be localized primarily on the amide group and the methyl-substituted phenyl ring, whereas the strong electron-withdrawing nitro group causes the LUMO to be concentrated around the nitrophenyl moiety. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. wikipedia.org The presence of the nitro group tends to lower the LUMO energy, which can result in a smaller energy gap compared to non-nitrated analogues. researchgate.net

| Parameter | Representative Energy (eV) | Significance |

| EHOMO | -6.1 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. researchgate.net |

Note: The values presented are representative for similar nitroaromatic compounds and are used for illustrative purposes in subsequent calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution and highlighting regions susceptible to electrophilic and nucleophilic attack. mdpi.com

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are characterized by an excess of electrons and are prone to attack by electrophiles. For this compound, these sites are expected to be concentrated on the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group. nih.gov Regions of positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophilic attack. These positive regions are typically found around the hydrogen atoms, particularly the acidic amide proton (N-H). nih.govnih.gov The aromatic ring itself may present areas of intermediate potential (green). The MEP surface thus provides a detailed and intuitive guide to the molecule's reactive sites. researchgate.net

Reactivity Indices and Conceptual DFT Applications

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness using descriptors derived from the electron density. hakon-art.com These reactivity indices offer a quantitative measure of a molecule's stability and reactivity, both globally and at specific atomic sites.

Fukui Functions and Dual Descriptor Analysis

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a more quantitative, site-specific analysis within the framework of DFT. scm.com The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule.

The nucleophilic Fukui function (f+) indicates the propensity of a site to accept an electron, highlighting locations for nucleophilic attack.

The electrophilic Fukui function (f-) shows the propensity of a site to donate an electron, identifying locations for electrophilic attack.

The dual descriptor (Δf(r)) is a more advanced index, calculated as the difference between the nucleophilic and electrophilic Fukui functions (f+ - f-). It can unambiguously identify regions that are either nucleophilic (Δf(r) < 0) or electrophilic (Δf(r) > 0), making it a more precise tool for predicting local reactivity. researchgate.netresearchgate.net For this compound, this analysis would likely pinpoint the nitro and carbonyl oxygens as primary electrophilic sites and specific carbons on the aromatic ring as potential nucleophilic sites.

Global Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Hardness)

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard" and are less reactive. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability. "Soft" molecules are more reactive. hakon-art.com

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an optimal number of electrons from the environment. It is defined as ω = χ² / (2η). A high electrophilicity index indicates a good electrophile. nih.gov

| Global Reactivity Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.05 | High value indicates high stability and low reactivity. researchgate.net |

| Chemical Softness (S) | 1 / η | 0.49 | Low value indicates low polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.05 | Indicates a strong ability to attract electrons. |

| Chemical Potential (μ) | -χ | -4.05 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.99 | High value suggests the molecule is a strong electrophile. |

Note: Values are calculated using the representative HOMO and LUMO energies from Table 5.1.2.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid. Rotations around its single bonds give rise to various conformers, each with a distinct energy level. The study of these conformations and the energy barriers that separate them is crucial for understanding the molecule's physical properties and biological interactions. Theoretical methods, particularly Density Functional Theory (DFT), are well-suited to map the potential energy surface (PES) of such molecules.

The key flexible bonds in this compound are the C(aryl)-N(amide) bond and the N(amide)-C(carbonyl) bond. Rotation around the N-C(carbonyl) bond in amides is known to have a significant energy barrier due to the partial double bond character arising from electron delocalization. nih.gov Studies on similar aromatic amides have shown that this barrier can be in the range of 15-23 kcal/mol. nih.govnih.govmdpi.com The planarity of the amide group is therefore largely maintained.

Rotation around the C(aryl)-N(amide) bond determines the orientation of the propanamide group relative to the substituted phenyl ring. This rotation is influenced by steric hindrance from the ortho-methyl group and electronic effects from the nitro and methyl substituents. DFT calculations on related N-phenylamides suggest that the most stable conformation likely involves a non-planar arrangement, where the phenyl ring and the amide plane are twisted with respect to each other to minimize steric clash. nih.gov

The potential energy surface (PES) can be mapped by systematically rotating the key dihedral angles and calculating the energy at each point. This allows for the identification of global and local energy minima, which correspond to the most stable conformers, and the transition states that connect them. For this compound, one would expect at least two stable conformers corresponding to different rotational positions of the propanamide group relative to the aromatic ring.

Table 1: Representative Calculated Rotational Barriers for Bonds in Molecules Analogous to this compound

| Bond Type | Model Compound | Computational Method | Calculated Rotational Barrier (kcal/mol) |

| Amide C-N | N,N-diethylpyrene-1-carboxamide | DFT | ~17-18 |

| Amide C-N | N-methylbenzamide | Quantum Calculation | Not specified |

| Aryl-N | N-Benzhydrylformamide | DFT (M06-2X/6-311+G) | 2.5 |

| Aryl-N | ortho-iodo-N-benzhydrylformamide | DFT (M06-2X/6-311+G) | 9.8 |

This table presents data from computational studies on analogous compounds to illustrate the expected range of rotational barriers. The values are highly dependent on the specific molecular structure and computational method used. nih.govmdpi.com

Theoretical Elucidation of Reaction Mechanisms and Transition States

The synthesis of this compound typically involves two key reaction steps: the nitration of a substituted toluene (B28343) and the subsequent N-acylation of the resulting aniline (B41778) derivative. Theoretical chemistry offers invaluable tools to elucidate the detailed mechanisms and characterize the high-energy transition states of these reactions.

Nitration of 2-Methylaniline (or a derivative): The introduction of the nitro group at the meta-position to the methyl group and ortho to the amino group (or a precursor) is an electrophilic aromatic substitution reaction. Computational studies on the nitration of toluene have shown that the reaction proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the aromatic ring. nih.govcerritos.edu DFT calculations can model the formation of the sigma complex (Wheland intermediate) and locate the transition state leading to it. zendy.io For toluene, calculations have shown that the activation barriers for attack at the ortho, meta, and para positions are different, explaining the observed regioselectivity. zendy.io In the case of 2-methylaniline, the activating methyl group and the strongly activating amino group would direct the incoming electrophile, and computational models can predict the most likely position of nitration by comparing the energies of the transition states for substitution at different ring positions.

N-acylation of 2-methyl-5-nitroaniline (B49896): The formation of the amide bond occurs via nucleophilic acyl substitution. The aniline derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride or a related acylating agent. Theoretical studies on the acylation of anilines suggest a stepwise mechanism involving a tetrahedral intermediate. The reaction can be catalyzed by acid or base. Computational methods can model the reaction pathway, including the formation of the tetrahedral intermediate and the subsequent departure of the leaving group. The activation energies for these steps can be calculated, providing insight into the reaction kinetics. The presence of the electron-withdrawing nitro group on the aniline ring is expected to decrease its nucleophilicity, and computational models can quantify this effect on the activation barrier of the acylation step. nih.gov

Table 2: Representative Calculated Activation Energies for Key Synthetic Steps

| Reaction Type | Model Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Electrophilic Nitration | Nitration of Toluene | DFT (B3LYP/6-311G**) | para: lowest, ortho: intermediate, meta: highest |

| Nucleophilic Acylation | Acid-catalyzed acetylation of aniline | DFT (B3LYP/6-31G*) | 18.37 (for tetrahedral intermediate formation) |

This table provides illustrative activation energies from theoretical studies on core reaction types relevant to the synthesis of this compound. Actual values depend on the specific substrates, reagents, and computational level. zendy.io

Molecular Dynamics Simulations for Intramolecular Dynamics and Solvation Effects

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in solution, capturing its intramolecular motions and interactions with solvent molecules over time. mdpi.com Such simulations solve Newton's equations of motion for a system containing the solute and a large number of explicit solvent molecules.

Intramolecular Dynamics: MD simulations can reveal the flexibility of the molecule by tracking the fluctuations in bond lengths, bond angles, and dihedral angles. For this compound, these simulations would show the rapid vibrations of atoms around their equilibrium positions, as well as slower, larger-amplitude motions corresponding to rotations around the C(aryl)-N and N-C(carbonyl) bonds. These simulations can help to understand how the different parts of the molecule move in relation to each other and can identify any correlated motions.

Solvation Effects: The solvent environment can significantly influence the conformation and dynamics of a solute. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water or organic solvents. These simulations can reveal the structure of the solvation shell around the molecule, identifying preferential sites for solvent interaction, such as hydrogen bonding to the nitro and amide groups. The simulations can also be used to calculate thermodynamic properties like the free energy of solvation, which is a measure of how favorably the molecule interacts with the solvent. Studies on similar nitroaromatic compounds have shown the importance of explicit solvent models to accurately describe their properties. mdpi.comnih.gov The polarity of the solvent is expected to have a notable effect on the conformational equilibrium and the dynamics of the molecule. nih.gov

Table 3: Typical Parameters and Outputs from Molecular Dynamics Simulations of Aromatic Molecules in Solution

| Parameter/Output | Description | Typical Values/Observations for Aromatic Amides |

| Simulation Time | Total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS, OPLS |

| Solvent Model | Representation of the solvent molecules. | TIP3P, SPC/E for water; explicit models for organic solvents |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | Shows structured solvation shells around polar groups (amide, nitro). |

| Root Mean Square Fluctuation (RMSF) | Measures the average deviation of an atom from its average position, indicating flexibility. | Higher RMSF for terminal groups and flexible linkers. |

| Solvation Free Energy | The free energy change associated with transferring the molecule from gas phase to solution. | Varies depending on the polarity of the solute and solvent. |

This table outlines common aspects of MD simulations and the type of information that can be obtained for molecules like this compound based on studies of analogous systems. mdpi.comulisboa.pt

Research on Structural Analogues and Derivatives of N 2 Methyl 5 Nitrophenyl Propanamide in Chemical Synthesis

Design and Synthesis of N-(2-methyl-5-nitrophenyl)propanamide Analogues

The synthesis of analogues typically begins with a foundational reaction, such as the acylation of a substituted aniline (B41778). For the parent compound, this involves reacting 2-methyl-5-nitroaniline (B49896) with propanoyl chloride or a related acylating agent. By altering the starting materials—either the aniline or the acylating agent—a diverse array of analogues can be produced.

The aliphatic propanamide chain of this compound is a key target for modification to alter the compound's steric and electronic properties. Synthetic strategies allow for the introduction of various substituents or the replacement of the entire chain.

For instance, by using different acyl chlorides in the amidation reaction, the length and branching of the alkyl chain can be varied. An example is the synthesis of 2-methyl-N-(2-nitrophenyl)propanamide, which incorporates an isobutyramide (B147143) group instead of a propanamide group. guidechem.comchemicalbook.com Further modifications can introduce functional groups onto the chain. The synthesis of 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide, an initiator for atom transfer radical polymerization (ATRP), is achieved by reacting 4-nitroaniline (B120555) with 2-bromo-isobutyryl bromide in the presence of a base like triethylamine (B128534). nih.gov This demonstrates how functionality can be installed on the aliphatic chain.

Another synthetic modification involves introducing aromatic substituents to the propanamide portion. The compound N-(2-Methyl-5-nitrophenyl)-2-(4-nitrophenyl)propanamide is an example where an additional nitrophenyl group is attached to the alpha-carbon of the propanamide chain. guidechem.com

Table 1: Examples of Analogues with Modified Aliphatic Chains

| Compound Name | Modification to Propanamide Chain | Starting Materials |

|---|---|---|

| 2-Methyl-N-(2-nitrophenyl)propanamide | Replacement with isobutyramide | 2-Nitroaniline and isobutyryl chloride |

| 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide | Introduction of bromo and methyl groups | 4-Nitroaniline and 2-bromo-isobutyryl bromide |

The aromatic phenyl ring offers multiple positions for substitution, allowing for extensive variation in the electronic and steric environment of the molecule. The synthesis of these analogues typically starts with an appropriately substituted nitroaniline precursor, which is then acylated.

Researchers have explored moving or adding functional groups on the phenyl ring. For example, 2-Methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide is a derivative that includes a trifluoromethyl group, a strong electron-withdrawing substituent, on the phenyl ring. biosynth.com Another variation involves changing the position of the existing substituents or replacing them. The reduction of the nitro group to an amine yields N-(2-Amino-5-nitrophenyl)propanamide, which fundamentally alters the electronic character of the ring. epa.gov Furthermore, halogenated analogues such as 2-chloro-N-(4-bromo-2-nitrophenyl)propanamide have been synthesized, demonstrating the possibility of incorporating multiple different substituents. guidechem.com

Table 2: Examples of Analogues with Modified Phenyl Rings

| Compound Name | Ring Substitution Pattern | Starting Material (Aniline) |

|---|---|---|

| N-(2-Amino-5-nitrophenyl)propanamide | 2-Amino, 5-Nitro | 2,5-Dinitroaniline (followed by selective reduction) |

| 2-Methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide | 2-Nitro, 5-Trifluoromethyl | 2-Nitro-5-(trifluoromethyl)aniline |

The fundamental nitro-amide structural motif is not limited to phenyl-based systems and has been incorporated into various heterocyclic rings. These analogues are of interest for their unique chemical properties and potential biological activities.

A prominent class of such analogues is the nitroimidazoles. For example, derivatives of secnidazole (B1681708), which is 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, have been synthesized. jocpr.comresearchgate.net Although not a direct amide, the structural similarity is clear. Ester derivatives are prepared by reacting the hydroxyl group of secnidazole with various acid chlorides, creating a related linkage. jocpr.com The synthesis of these compounds highlights that the 2-methyl-5-nitro substitution pattern is a recurring motif in medicinal chemistry. jocpr.com

Another relevant class is the nitrofuran series. N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides contain a 5-nitro-substituted heterocyclic ring linked to a hydrazide moiety, which is an analogue of the amide bond. nih.gov The design and synthesis of these compounds underscore the modular nature of the nitro-aromatic/heterocyclic and amide/hydrazide components. nih.gov

Structure-Reactivity Relationship (SRR) Studies of Analogues

Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of a compound influences its reactivity. For analogues of this compound, these studies focus on the electronic and steric effects of substituents on the molecule's behavior in chemical reactions.

The stability and reactivity of this compound analogues are profoundly influenced by the electronic nature of the substituents on both the aromatic ring and the amide group.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects. On the phenyl ring, the existing nitro group is a strong EWG, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The methyl group is an EDG. Studies on related systems, such as quinone methides, have demonstrated that EDGs are generally stabilizing, whereas EWGs are destabilizing. nih.gov In the context of nucleophilic substitution reactions of 4-nitrophenyl X-substituted-2-methylbenzoates, the reaction rate increases as the substituent X on the benzoyl moiety changes from an EDG to an EWG. koreascience.kr This is because EWGs increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. koreascience.kr

Conversely, substituents can also affect the stability of the molecule or its intermediates. In studies of cyclic nitrone spin adducts, the steric bulk of substituents was found to play a role in stability, with larger groups offering more protection. nih.gov For this compound analogues, bulky substituents on the propanamide chain or near the amide linkage could sterically hinder reactions, such as hydrolysis of the amide bond.

Role as a Precursor in the Synthesis of Complex Organic Molecules

This compound and its close analogues are valuable intermediates in the synthesis of more complex organic molecules. The functional groups present—the nitro group, the amide, and the activated aromatic ring—provide multiple handles for further chemical transformations.

The nitro group is particularly versatile. It can be reduced to an amine, which can then be used in a wide range of reactions, including diazotization to introduce other functional groups or condensation reactions to form heterocyclic rings. For example, the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole can proceed from a Schiff base precursor formed by the condensation of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde. nih.gov This illustrates how a nitro-substituted aromatic amine, which can be derived from a nitro-amide, serves as a key building block for complex heterocycles. nih.gov

The amide functionality can also be a reactive site. Under certain conditions, the amide bond can be hydrolyzed to yield the parent amine (2-methyl-5-nitroaniline) and propanoic acid. More significantly, the entire this compound unit can be a precursor for larger, functional molecules. A patent describes how the related compound, 2-methyl-5-nitrophenyl guanidine, is used as a key intermediate to react with a propylene-1-one derivative to construct a substituted pyrimidine (B1678525) ring system, highlighting the role of such scaffolds in building complex drug-like molecules. google.com

Exploration of Functional Applications in Chemical and Materials Science Research

The functional applications of this compound and its derivatives in chemical and materials science are an expanding area of research. The unique electronic and structural features of these molecules make them attractive candidates for the development of high-performance polymers, thermosetting resins, and other functional materials. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the properties of the resulting materials, often enhancing their thermal stability, mechanical strength, and other performance characteristics. chemimpex.com

One of the promising applications of nitrophenyl amide derivatives is in the formulation of advanced polymers. For instance, the benzamide (B126) analogue, N-(2-Methyl-5-Nitrophenyl)Benzamide, has been identified as a valuable component in materials science for creating specialized polymers and coatings with enhanced thermal and mechanical properties. chemimpex.com The stability and reactivity of such compounds make them suitable for incorporation into high-performance materials. chemimpex.com

A notable example of the functional application of a structural analogue is the use of 1-(5-(aminoethyl)-2-nitrophenyl)ethanol as a photolabile cross-linker for polyamide 6 (PA6). researchgate.net This nitrophenyl derivative enables the creation of reversibly cross-linked thermoplastic materials. researchgate.net The cross-linking process enhances the mechanical and thermal properties of the polyamide, while the photolabile nature of the cross-linker allows for de-linking upon UV exposure, which is a significant advantage for the mechanical recycling of the material. researchgate.net In an exploratory study, the addition of this photolabile cross-linker to PA6 resulted in a significant increase in the storage modulus, indicating improved stiffness and mechanical performance. researchgate.net

Table 1: Effect of Photolabile Cross-Linker (PXL) on the Storage Modulus of Polyamide 6 (PA6)

| Material | Storage Modulus (MPa) |

| Neat PA6 | 1,585 |

| PA6 with 3 wt.% PXL | 2,550 |

| PA6 with 6 wt.% PXL | 3,470 |

This table is based on data from an exploratory study on a structural analogue. researchgate.net

Furthermore, the synthesis of high-performance polymers such as poly(ester amide)s and poly(amide-imide)s represents another key area of application. researchgate.netmdpi.com These polymers are known for their excellent thermal and mechanical properties. researchgate.netpolympart.ir While direct polycondensation of this compound into these polymers is not widely documented, its derivatives, particularly those that can be converted into diamines or diacids, are potential monomers for such reactions. The general approach involves the polycondensation of aromatic diamines with dicarboxylic acids or their derivatives. mdpi.com The incorporation of the nitrophenyl group into the polymer backbone is anticipated to enhance the properties of the resulting high-performance plastics. polympart.ir

The development of thermosetting resins is another area where nitrophenyl amide derivatives show potential. Thermosets are polymers that are cured into a solid, infusible, and insoluble network structure. Bio-based thermosetting resins have been developed using compounds like zein, a biopolymer from maize, which contains amino and carboxyl functional groups that can react with epoxy monomers. nih.gov While not a direct derivative, this highlights the potential for amide-containing structures to be incorporated into thermosetting networks. The reactive nature of the nitro group in this compound derivatives could also be exploited to create novel thermosetting systems with unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.